molecular formula C19H26O3 B1317032 D-Allethrin CAS No. 231937-89-6

D-Allethrin

Cat. No.: B1317032
CAS No.: 231937-89-6
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-PREGVCBESA-N
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Description

D-Allethrin is a complex organic compound known for its unique structural properties and diverse applications This compound is characterized by the presence of a cyclopropane ring, which imparts significant strain and reactivity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Allethrin typically involves multiple steps, including the formation of the cyclopropane ring and subsequent esterification. One common method involves the reaction of 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid with 2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl alcohol under acidic conditions to form the ester linkage.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or platinum can facilitate the hydrogenation and cyclization steps, leading to higher purity and reduced reaction times. Additionally, continuous flow reactors are sometimes used to scale up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

D-Allethrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalyst

    Substitution: Nucleophiles such as amines or alcohols under basic conditions

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Amides, Different esters

Scientific Research Applications

D-Allethrin has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of D-Allethrin involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the strained cyclopropane ring, which can undergo ring-opening reactions to form reactive intermediates. These intermediates can interact with biological molecules, leading to various effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Chrysanthemic acid: A structurally related compound with similar reactivity and applications.

    Permethrin: An insecticide that shares structural features with the compound and is used in similar applications.

    Tetramethrin: Another insecticide with a similar cyclopropane structure and reactivity.

Uniqueness

D-Allethrin is unique due to its specific ester linkage and the presence of both cyclopropane and cyclopentenone rings. This combination of structural features imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14?,16?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVAOQKBXKSDMS-PREGVCBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)CC1OC(=O)[C@@H]2C(C2(C)C)C=C(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Record name d-ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177769
Record name D-Allethrin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

VISCOUS LIQUID.
Record name d-ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

130 °C
Record name d-ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: none
Record name d-ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density (water = 1): 1.01
Record name d-ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

231937-89-6, 584-79-2
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester, (1R)-
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Record name D-Allethrin
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Record name (RS)-2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl (1R)-cis,trans-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
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Record name d-ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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